Product packaging for Methyl 2-(1,2-thiazol-5-yl)propanoate(Cat. No.:)

Methyl 2-(1,2-thiazol-5-yl)propanoate

Cat. No.: B13304975
M. Wt: 171.22 g/mol
InChI Key: FYWZIBATUDCPDA-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-thiazol-5-yl)propanoate (CAS 1378260-03-7) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This ester compound features a thiazole heterocycle, a privileged structure in drug discovery known for its diverse biological activities. With a molecular formula of C 7 H 9 NO 2 S and a molecular weight of 171.22 g/mol , it serves as a versatile synthetic intermediate for the construction of more complex molecules. The primary research value of this compound lies in its application as a key precursor in synthetic organic chemistry. Compounds containing the thiazole moiety are of significant interest in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders and other disease areas . The propanoate ester group provides a handle for further synthetic modification, such as hydrolysis to the corresponding propanoic acid or transesterification, enabling researchers to explore structure-activity relationships. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For your research needs, the compound is available for delivery from multiple global stock points to ensure a reliable supply for your ongoing investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B13304975 Methyl 2-(1,2-thiazol-5-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-(1,2-thiazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-4-8-11-6/h3-5H,1-2H3

InChI Key

FYWZIBATUDCPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NS1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for 1,2 Thiazole Scaffolds and Chiral Propanoate Esters

Strategies for 1,2-Thiazole Ring Construction

The synthesis of the isothiazole (B42339) ring is a well-established field of heterocyclic chemistry, with both classical and modern methods available to chemists.

Historically, the construction of the isothiazole ring has been accomplished through various cyclization reactions. These methods typically involve the formation of the key S-N bond from a linear precursor containing the requisite C-C-C-N-S backbone or through the assembly of smaller fragments.

One of the foundational methods for isothiazole synthesis involves the oxidative cyclization of γ-iminothiols or related compounds. While effective, these classical methods sometimes require harsh reaction conditions and may not be suitable for substrates with sensitive functional groups. Another classical approach involves the reaction of β-aminovinyl ketones with sulfur reagents.

A significant classical approach involves the cyclization of compounds containing a pre-formed N-C-C-C-S fragment. For instance, the reaction of enamines with sulfur-based electrophiles can lead to the formation of the isothiazole ring. These methods, while historically important, often lack the regiochemical control required for specifically targeting the 5-substituted product and may result in mixtures of isomers.

Reaction TypeStarting MaterialsKey TransformationRef.
Oxidative Cyclizationγ-IminothiolsIntramolecular S-N bond formation researchgate.net
Condensation/Cyclizationβ-Aminovinyl ketones and sulfur reagentsFormation of C-S and S-N bonds researchgate.net

This table provides a summary of classical approaches to isothiazole synthesis.

More recent synthetic strategies offer greater efficiency, milder reaction conditions, and improved functional group tolerance, providing more versatile routes to substituted isothiazoles.

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire to reduce cost and environmental impact. For isothiazole synthesis, several metal-free cyclization protocols have been reported. One such strategy involves the [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). organic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds. organic-chemistry.org

Another metal-free approach is the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source, such as sodium sulfide. organic-chemistry.org This one-pot transformation demonstrates good functional group tolerance. organic-chemistry.org

Reaction TypeKey ReagentsAdvantagesRef.
[4+1] Annulationβ-Ketodithioesters/β-ketothioamides, NH4OAcMetal-free, atom-economic organic-chemistry.org
Demethoxylative CycloadditionAlkynyl oxime ethers, Na2SOne-pot, good functional group tolerance organic-chemistry.org

This table summarizes modern metal-free strategies for isothiazole synthesis.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isothiazoles are no exception. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a wide variety of isothiazoles. organic-chemistry.org This reaction is thought to proceed through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized isothiazoles. For instance, the direct C-H arylation of isothiazoles can be achieved using palladium catalysts, allowing for the introduction of substituents at specific positions. While often used for functionalization of a pre-formed ring, related catalytic systems can also be employed in cyclization reactions.

CatalystReaction TypeSubstratesRef.
RhodiumTransannulation1,2,3-Thiadiazoles, Nitriles organic-chemistry.org
PalladiumCross-Coupling/FunctionalizationHalogenated isothiazoles, Boronic acids scilit.comresearchgate.net

This table highlights key transition metal-catalyzed methods for isothiazole synthesis.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. While the following examples focus on the 1,3-thiazole isomer due to a greater body of green chemistry research, the principles are applicable to the synthesis of 1,2-thiazoles as well. These approaches often involve the use of environmentally benign solvents, catalysts, and energy sources.

Modern Approaches for 1,2-Thiazole Core Synthesis

Green Chemistry Approaches in Thiazole (B1198619) Synthesis
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds. For the synthesis of the broader thiazole class, microwave-assisted Hantzsch synthesis is a well-documented green approach. This reaction typically involves the condensation of a thioamide with an α-haloketone. The application of microwave heating can significantly reduce reaction times from hours to minutes and improve yields.

The efficiency of microwave-assisted synthesis is often enhanced by the use of solid supports or catalysts, which can further improve reaction conditions and facilitate product isolation. While specific examples for "Methyl 2-(1,2-thiazol-5-yl)propanoate" are not detailed in the literature, the principles of microwave-assisted synthesis of substituted thiazoles provide a strong foundation for developing a greener pathway to this target molecule.

ReactionReactantsConditionsAdvantages
Hantzsch Thiazole SynthesisThioamide, α-HaloketoneMicrowave irradiationRapid reaction times, improved yields
Multicomponent ReactionsVarious starting materialsMicrowave irradiationOne-pot synthesis, reduced waste

This table illustrates the application of microwave-assisted synthesis in the broader context of thiazole synthesis.

Ultrasonic-Mediated Synthesis

The application of ultrasonic irradiation in organic synthesis has gained considerable traction as a green chemistry technique that can enhance reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. nih.gov Ultrasound-assisted reactions achieve these benefits through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. researchgate.net

In the context of 1,2-thiazole synthesis, ultrasonic irradiation has been successfully employed to accelerate the formation of the thiazole ring. For instance, the reaction of thiosemicarbazones with α-haloketones or hydrazonoyl halides can be significantly expedited. researchgate.netbohrium.com These methods offer advantages such as mild reaction conditions, rapid reaction times (often reduced from hours to minutes), and high product yields. bohrium.comgoogle.com

One notable approach involves the use of a terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB) as an eco-friendly and reusable biocatalyst. ajchem-b.com Under ultrasonic irradiation, this catalyst has been used to synthesize novel thiazole derivatives with high efficiency. The methodology is praised for its mild conditions and the ability to reuse the catalyst multiple times without a significant loss in activity. ajchem-b.com

Table 1: Comparison of Conventional vs. Ultrasonic-Mediated Thiazole Synthesis

Parameter Conventional Heating Ultrasonic Irradiation Reference
Reaction Time Several hours 2-30 minutes google.comresearchgate.net
Yield Moderate to Good High to Excellent (up to 99%) researchgate.net
Energy Consumption High Low google.com

| Product Purity | Often requires extensive purification | High, with simpler workup | nih.gov |

Catalyst-Free and Environmentally Benign Protocols

The development of catalyst-free and environmentally benign synthetic protocols is a primary goal of green chemistry, aiming to reduce the reliance on potentially toxic and expensive catalysts and to minimize waste generation. researchgate.net For the synthesis of 1,2-thiazoles, several innovative approaches have been reported that align with these principles.

One such strategy involves the use of water as a green solvent. For example, a high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been developed from the reaction of dithiocarbamates and α-halocarbonyl compounds in water, completely avoiding the need for a catalyst. diva-portal.org Similarly, catalyst-free multicomponent domino reactions of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides have been successfully carried out in water under microwave conditions, providing trisubstituted thiazoles in good to very good yields. diva-portal.org

Another approach focuses on avoiding hazardous reagents altogether. While the classic Hantzsch thiazole synthesis is widely used, it often involves toxic α-haloketones. diva-portal.org Alternative protocols are being explored, such as the reaction of thioamides with non-halogenated substrates. diva-portal.org Furthermore, visible-light-induced synthesis of thiazole derivatives from thiosemicarbazide, carbonyl compounds, and phenacyl bromide has been reported to proceed in the absence of a metal catalyst or any external photosensitizer, using only a green solvent at room temperature. researchgate.net

Use of Recyclable Catalysts and Green Solvents

The integration of recyclable catalysts and green solvents into synthetic workflows is a powerful strategy for enhancing the sustainability of chemical processes. wikipedia.org In the synthesis of 1,2-thiazole derivatives, significant progress has been made in this area.

Chitosan-based hydrogels have emerged as effective, eco-friendly, and recyclable biocatalysts. researchgate.netajchem-b.com For example, a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has demonstrated high catalytic efficiency in the synthesis of novel thiazoles under ultrasonic irradiation. researchgate.net This catalyst can be recovered and reused multiple times without a substantial decrease in its performance. researchgate.net Similarly, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.gov

The choice of solvent is another critical factor in green synthesis. Ionic liquids (ILs) have been investigated as environmentally benign reaction media for thiazole synthesis. rsc.org One-pot conversions of ketones to thiazoles have been shown to be more efficient in ionic liquids compared to traditional organic solvents, with the added benefit of catalyst and solvent recyclability. rsc.org Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have also been employed for the eco-friendly synthesis of thiazolo[5,4-d]thiazoles. researchgate.net

Table 2: Examples of Recyclable Catalysts in Thiazole Synthesis

Catalyst Substrates Green Aspect Reference
Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) Thiosemicarbazones and hydrazonoyl chlorides Biocatalyst, Reusable ajchem-b.com
Pyromellitimide Benzoyl Thiourea Cross-linked Chitosan (PIBTU-CS) Thiosemicarbazones and α-haloketones Biocatalyst, Reusable researchgate.net
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehydes Heterogeneous, Reusable nih.gov
Flow Chemistry in Heterocyclic Synthesis (Thiazoles)

Flow chemistry, utilizing microreactors or continuous flow systems, has emerged as a transformative technology in modern organic synthesis. It offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation and scalability. nih.gov

Continuous Flow Systems for Multi-Step Syntheses

Several multi-step continuous flow syntheses of thiazole-containing compounds have been reported. For example, a three-step sequence involving a Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction has been developed to produce highly functionalized 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov This automated process generates complex molecules in under 15 minutes with high yields. nih.gov Similarly, a sequential Hantzsch thiazole synthesis, deketalization, and Fischer indole (B1671886) synthesis has been used to prepare 2-(1H-indol-3-yl)thiazoles in a continuous flow system.

Advantages of Flow Chemistry in Thiazole Ring Formation

The formation of the thiazole ring itself can benefit greatly from the advantages offered by flow chemistry. The precise temperature control in microreactors allows for rapid heating to high temperatures, which can significantly accelerate reaction rates. The enhanced mixing in these systems ensures efficient contact between reagents, leading to higher yields and purities. nih.gov

Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates. For instance, a continuous flow process for the synthesis of 1,2,4-thiadiazoles allows for the safe use of the hazardous trichloromethane sulfenyl chloride reagent, including its in-line quenching to eliminate malodorous and corrosive by-products. The small reaction volumes within the flow reactor minimize the risks associated with exothermic reactions or the handling of unstable compounds. nih.gov

Stereoselective Synthesis of Chiral Methyl Propanoate Esters

The stereoselective synthesis of chiral carboxylic acid derivatives, such as methyl propanoate esters, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. Several powerful strategies have been developed to achieve high levels of enantioselectivity in the synthesis of these compounds.

One of the most effective methods is asymmetric hydrogenation . This technique utilizes transition metal catalysts complexed with chiral ligands to deliver hydrogen to a prochiral olefin in a stereocontrolled manner. For the synthesis of chiral α-aryl propanoates, rhodium and ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP and DuPhos, have demonstrated high efficiency and enantioselectivity. These catalysts create a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

Another widely used approach is the employment of chiral auxiliaries . In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the propanoate substrate. The steric bulk and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, such as alkylation of the corresponding enolate. Evans' oxazolidinone auxiliaries and pseudoephenamine are well-known examples that have been successfully used to synthesize a variety of chiral carboxylic acid derivatives with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral compounds. Chiral organic molecules, such as proline and its derivatives or chiral phosphoric acids, can catalyze reactions with high stereocontrol. For the synthesis of chiral propanoates, organocatalytic methods like asymmetric Michael additions to α,β-unsaturated aldehydes followed by oxidation can provide access to the desired products with high enantiomeric excess.

Table 3: Comparison of Stereoselective Synthesis Methods for Chiral Propanoates

Method Key Features Typical Catalysts/Auxiliaries Achievable Enantiomeric Excess (ee)
Asymmetric Hydrogenation Direct, atom-economical reduction of prochiral olefins. Rhodium or Ruthenium complexes with chiral diphosphine ligands (e.g., BINAP, DuPhos). Often >95% ee.
Chiral Auxiliaries Covalent attachment of a chiral directing group. Evans' oxazolidinones, pseudoephenamine. High diastereoselectivity, leading to high ee after auxiliary removal.

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Proline derivatives, chiral phosphoric acids. | Can achieve high ee for specific transformations. |

Chiral Auxiliary-Mediated Approaches

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This approach is particularly well-suited for the synthesis of chiral carboxylic acid derivatives like 2-arylpropanoic acids. nih.gov

Thiazolidinethiones, derived from amino acids, have emerged as highly effective chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations. scielo.org.mx Their utility stems from their ability to form rigid, chelated enolates, which effectively shield one face of the enolate, leading to high diastereoselectivity.

In the context of synthesizing a chiral propanoate, an N-propionyl thiazolidinethione would serve as the key starting material. Deprotonation with a suitable base, such as a lithium or sodium amide, generates a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the structure of the chiral auxiliary. For instance, auxiliaries derived from L-amino acids typically favor the formation of one enantiomer, while those from D-amino acids yield the opposite.

Chiral Auxiliary SourceResulting Propanoate Stereochemistry
L-Amino Acid(S)-enantiomer (typically)
D-Amino Acid(R)-enantiomer (typically)

The high levels of stereocontrol afforded by thiazolidinethione auxiliaries make them a compelling choice for establishing the chiral center of this compound.

Beyond thiazolidinethiones, a broader class of chiral auxiliaries derived from amino acids has been extensively developed and utilized in asymmetric synthesis. nih.gov Evans' oxazolidinone auxiliaries are a prominent example and have been widely applied in the synthesis of complex natural products. researchgate.net Similar to thiazolidinethiones, N-acyloxazolidinones provide a rigid scaffold that directs the stereoselective alkylation of the corresponding enolate. williams.edu

Prolinol-derived auxiliaries have also demonstrated high efficacy in achieving excellent enantiopurity in various synthetic transformations. niscpr.res.in The choice of a specific amino acid-derived auxiliary often depends on factors such as commercial availability, ease of synthesis and removal, and the specific substrate and reaction conditions.

Auxiliary TypeCommon Amino Acid PrecursorsKey Feature
OxazolidinonesValine, PhenylalanineRigid, chelated enolate formation
ThiazolidinethionesValine, PhenylalanineEnhanced enolate rigidity due to sulfur
ProlinolsProlineVersatile for various asymmetric reactions

Asymmetric Catalysis in Propanoate Synthesis

While chiral auxiliary-mediated methods are robust and reliable, they require stoichiometric amounts of the chiral auxiliary and subsequent removal steps. Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Several catalytic asymmetric strategies have been developed for the synthesis of chiral propanoic acids and their esters. These include:

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, Pd-catalyzed oxidative kinetic resolution of benzylic alcohols has been used as a key step in the synthesis of (S)-α-arylpropionic acids. nih.gov

Asymmetric Alkylation: The direct enantioselective alkylation of enolates is a powerful tool for constructing α-chiral carbonyl compounds. This can be achieved using chiral phase-transfer catalysts or transition metal complexes with chiral ligands. nih.gov

Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-unsaturated carboxylic acid precursors using chiral metal catalysts is another efficient route to chiral propanoates.

Enantioselective Formation of this compound

The enantioselective synthesis of the target molecule can be envisioned through several pathways that leverage the methodologies described above. A plausible approach would involve the use of a chiral auxiliary, such as a thiazolidinethione or an Evans' oxazolidinone, to control the stereochemistry of an alkylation reaction.

In this scenario, the N-propionyl derivative of the chiral auxiliary would be deprotonated to form the corresponding chiral enolate. This enolate would then be reacted with a suitable electrophile containing the 1,2-thiazole moiety. A 5-halo-1,2-thiazole or a similar electrophilically activated thiazole derivative would be a logical choice for this alkylation step. The steric hindrance provided by the chiral auxiliary would direct the approach of the thiazole electrophile, leading to the formation of one diastereomer in excess. Subsequent cleavage of the chiral auxiliary would then yield the desired enantiomer of this compound.

Alternatively, an asymmetric catalytic approach could be employed. For instance, a catalytic enantioselective alkylation of a 2-(1,2-thiazol-5-yl)acetate derivative could potentially afford the target molecule with high enantiomeric excess.

Integration of 1,2-Thiazole Ring with Chiral Propanoate Moiety

The successful synthesis of this compound hinges on the effective coupling of the 1,2-thiazole heterocycle with the chiral propanoate side chain. The strategy for this integration will largely depend on whether the chiral center is established before or after the formation of the thiazole ring.

Strategies for Coupling Thiazole Heterocycle with Chiral Ester Precursors

Assuming the chiral propanoate moiety is prepared beforehand using methods such as a chiral auxiliary-mediated alkylation, the next critical step is its attachment to the 1,2-thiazole ring at the 5-position. Several modern cross-coupling methodologies could be employed for this purpose:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Stille, or Negishi coupling are powerful tools for forming carbon-carbon bonds. A general strategy would involve the preparation of a 5-organometallic-1,2-thiazole species (e.g., a boronic acid, stannane, or organozinc reagent) and its subsequent coupling with a chiral electrophile containing the propanoate moiety. Conversely, a 5-halo-1,2-thiazole could be coupled with a chiral organometallic propanoate equivalent.

Direct C-H Arylation/Alkylation: More recent developments in catalysis allow for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials. A direct C-H alkylation of a 1,2-thiazole at the 5-position with a suitable chiral propanoate electrophile could offer a more streamlined approach.

An alternative to coupling a pre-formed thiazole is to construct the thiazole ring from precursors that already contain the chiral propanoate side chain. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, could be adapted for this purpose. In this scenario, a chiral α-haloketone or a related derivative bearing the propanoate moiety would be a key intermediate.

One-Pot and Multi-Component Approaches for Target Compound

The synthesis of the specific chemical entity, this compound, through one-pot or multi-component reactions (MCRs) is not extensively documented in publicly available scientific literature. MCRs, which involve the reaction of three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netmdpi.com While a plethora of MCRs exist for the synthesis of the more common 1,3-thiazole isomers, the development of such methodologies for 1,2-thiazoles (isothiazoles) is less mature. nih.govthieme-connect.com

Despite the absence of a direct one-pot synthesis for this compound, an analysis of existing multi-component strategies for the formation of related heterocyclic systems and chiral esters can provide a conceptual framework for its potential synthesis. These approaches can be broadly categorized into strategies for the formation of the 1,2-thiazole ring and methods for the introduction of the chiral propanoate side chain.

A notable three-component strategy has been developed for the synthesis of both thiazoles and isothiazoles by employing enaminoesters, fluorodibromoiamides/ester, and sulfur. acs.org This method is significant as it allows for the selective formation of either isomer, which is a crucial consideration for the synthesis of the target compound. The reaction proceeds through the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, highlighting the intricate bond-forming cascades achievable in MCRs. acs.org

While the above method does not directly yield the desired substitution pattern, it demonstrates the feasibility of constructing the isothiazole core via a multi-component approach. Further research could adapt this methodology by utilizing a chiral enaminoester derived from a propanoate, potentially leading to the target structure.

Another area of MCRs that could be relevant is the synthesis of thiazole derivatives with ester functionalities. For instance, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been reported, reacting secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. mdpi.com This reaction, catalyzed by trypsin from porcine pancreas, produces highly functionalized thiazoles in good yields. mdpi.comresearchgate.net Although this yields a 1,3-thiazole, the principle of incorporating an ester group via a multi-component reaction is well-established.

The following table summarizes a selection of multi-component reactions for the synthesis of thiazole derivatives, which could serve as a starting point for the development of a synthesis for the target 1,2-thiazole compound.

Reaction Type Components Catalyst/Conditions Product Type Yield (%)
Chemoenzymatic MCRSecondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylatesTrypsin from porcine pancreas, 45 °C1,3-Thiazole derivativesUp to 94
Three-Component ReactionEnaminoesters, fluorodibromoiamides/ester, sulfurHeatThiazoles and IsothiazolesNot specified
NiFe2O4 Catalyzed MCRα-halo carbonyl compound, thiosemicarbazide, anhydridesNiFe2O4 nanoparticles, ethanol:water (1:1), 75 °C1,3-Thiazole scaffolds75-88
One-Pot Three-Component Reaction2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chloridesDioxane, TEA, reflux5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivativesNot specified

This table presents data on the synthesis of thiazole derivatives through various multi-component reactions. The conditions and yields are indicative of the specific examples reported in the cited literature. acs.orgmdpi.comnih.govnih.gov

For the introduction of the chiral propanoate moiety, asymmetric multi-component reactions (AMCRs) are a powerful tool. nih.gov For example, enantioselective three-component reactions have been developed for the synthesis of tetrahydropyridazinones employing chiral α,β-unsaturated acylammonium salts, malonates, and azodicarboxylates. nsf.gov Such a strategy could be envisioned where a 1,2-thiazole-containing component is reacted with reagents that would generate the chiral propanoate side chain.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 1,2 Thiazol 5 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for Methyl 2-(1,2-thiazol-5-yl)propanoate was found.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Specific ¹H NMR chemical shifts (δ) and coupling constants (J) for the protons within this compound are not available in the searched resources.

Carbon-13 NMR (¹³C NMR) Analysis of Chemical Shifts

The characteristic ¹³C NMR chemical shifts for the carbon atoms in this compound have not been reported in the available literature.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

There is no information available regarding the use of 2D NMR techniques such as COSY, HMQC, or HMBC to elucidate the structure of this compound.

Mass Spectrometry (MS)

No mass spectrometry data for this compound was found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by HRMS is not documented in the searched databases.

Fragmentation Pattern Analysis for Structural Confirmation

An analysis of the mass spectral fragmentation pattern for this compound cannot be provided as the relevant experimental data is unavailable.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary functional groups: the ester and the thiazole (B1198619) ring.

Identification of Characteristic Functional Group Vibrations (e.g., Ester Carbonyl, Thiazole Ring Modes)

The key vibrational modes for this compound can be assigned to the ester moiety and the thiazole ring system.

The ester group is characterized by a strong carbonyl (C=O) stretching vibration, which is one of the most intense and recognizable bands in an IR spectrum. For aliphatic esters, this absorption typically appears in the range of 1750–1735 cm⁻¹. libretexts.orgorgchemboulder.comspectroscopyonline.com Another key feature of the ester is the C-O stretching vibrations, which present as two or more strong and broad bands in the 1300–1000 cm⁻¹ region. libretexts.orgorgchemboulder.comuobabylon.edu.iq Specifically, the C-O stretch on the "acid" side (C(=O)-O) is generally found between 1300 and 1150 cm⁻¹. uobabylon.edu.iq

The thiazole ring , an aromatic heterocycle, exhibits several characteristic vibrations. These include C=N stretching, which is typically observed in the 1625–1598 cm⁻¹ range. amazonaws.com Aromatic C=C stretching vibrations also occur in this region. The IR spectra of thiazole derivatives show bands related to the vibrations of the thiazole ring itself. researchgate.net

The spectrum would also contain C-H stretching absorptions from the alkyl portions (methyl and methine groups) and the thiazole ring. Aliphatic C-H stretching vibrations are typically found in the 2975 to 2860 cm⁻¹ region. docbrown.info

The expected characteristic IR absorption bands for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)Methyl/Methine2975 - 2860Medium
C=O Stretch (Ester Carbonyl)Ester1750 - 1735Strong
C=N Stretch / C=C Stretch (Aromatic)Thiazole Ring1625 - 1598Medium
C-O StretchEster1300 - 1000Strong

This interactive table summarizes the key expected IR frequencies based on typical values for the functional groups present. libretexts.orgorgchemboulder.comspectroscopyonline.comuobabylon.edu.iqamazonaws.comdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. libretexts.org This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light strongly in this region. libretexts.org

Electronic Transitions and Chromophoric Properties of the Thiazole Moiety

In this compound, the primary chromophore is the thiazole ring. The ester functional group does not significantly absorb in the typical UV-Vis range (200-700 nm). The thiazole ring, being a conjugated heterocyclic system, undergoes characteristic electronic transitions.

The main electronic transitions observed in molecules with such systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). youtube.com

π → π transitions:* These are typically high-energy transitions that result in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiazole ring.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or sulfur atom) to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions. youtube.com

The absorption spectrum of thiazole itself shows intense bands resulting from π → π* valence states. researchgate.net For thiazole derivatives, absorption bands due to localized π–π* transitions are predicted in the near-UV/UV region of the spectrum. rsc.org The exact position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the ring and the solvent used.

Transition TypeOrbitals InvolvedExpected RegionMolar Absorptivity (ε)
π → ππ (bonding) → π (antibonding)Near-UV/UVHigh (Strong)
n → πn (non-bonding) → π (antibonding)UVLow (Weak)

This interactive table outlines the primary electronic transitions expected for the thiazole chromophore. youtube.comrsc.org

X-ray Crystallography for Solid-State Structure

A review of the current scientific literature indicates that a specific single-crystal X-ray structure for this compound has not been reported. However, X-ray crystallography has been successfully employed to elucidate the structures of numerous other thiazole derivatives. mdpi.comnih.govnih.govnih.gov These studies confirm the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing of these related compounds. nih.gov Should single crystals of this compound become available, this technique would be invaluable for unambiguously confirming its molecular structure and stereochemistry.

Thiazole Scaffolds As Building Blocks in Advanced Organic Synthesis and Materials Science Research

Thiazoles as Versatile Synthons in Complex Molecule Construction

The thiazole (B1198619) nucleus is a versatile synthon, or building block, in the assembly of intricate molecular architectures. researchgate.netwjrr.org Its aromaticity and the presence of heteroatoms confer specific reactivity patterns that organic chemists can exploit to forge new chemical bonds and construct larger molecules. kuey.net The thiazole ring is a component of numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net

The thiazole ring possesses multiple sites for chemical modification, allowing for the synthesis of a vast library of derivatives. The structural pattern of thiazole derivatives is primarily centered on the substitution of hydrogen atoms at the C2, C4, and C5 positions. analis.com.my

The reactivity of the thiazole ring is influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. This results in varying electron densities at the carbon positions, making them amenable to different types of chemical reactions. For instance, deprotonation with strong bases tends to occur at the C2 position, creating a nucleophilic center that can react with various electrophiles. wikipedia.org Electrophilic substitution reactions, on the other hand, are often directed to the C4 or C5 positions, depending on the existing substituents on the ring.

In the context of Methyl 2-(1,2-thiazol-5-yl)propanoate, the propanoate group at the C5 position already represents a significant derivatization. The remaining positions on the thiazole ring, as well as the propanoate chain itself, offer further opportunities for chemical modification to fine-tune the molecule's properties for specific applications.

Table 1: Reactivity of Thiazole Ring Positions

Ring Position General Reactivity Potential for Derivatization
C2 Prone to deprotonation by strong bases, forming a nucleophile. Functionalization with electrophiles such as aldehydes, ketones, and alkyl halides.
C4 Susceptible to electrophilic attack, depending on substituents. Introduction of various functional groups through electrophilic substitution reactions.

The rigid and planar nature of the thiazole ring makes it an excellent component for the construction of macrocycles and supramolecular structures. tandfonline.com Macrocyclic peptides that incorporate thiazole or thiazoline (B8809763) in their backbone are considered privileged structures in both natural products and drug discovery due to their enhanced bioactivity and stability. nih.gov

The synthesis of these complex structures can be achieved through various methods, including the cyclocondensation of bis-thiazole derivatives with other building blocks. tandfonline.com The incorporation of thiazole units into macrocycles can impart specific recognition and binding properties, making them useful in host-guest chemistry and as sensors. mdpi.com For example, thiazoline-thiazole hybrid macrocycles have been synthesized and shown to have a high binding affinity for heavy metal ions like lead and cadmium.

Furthermore, thiazole-containing peptides can be macrocyclized through palladium-catalyzed C-H olefination, highlighting the utility of the thiazole motif in promoting such chemical transformations. The resulting macrocycles have potential applications in medicinal chemistry.

Applications in Materials Science

The unique electronic and photophysical properties of the thiazole scaffold have led to its widespread use in the development of advanced materials. kuey.net Thiazole-based compounds are integral to various applications in materials science, from fluorescent dyes to organic electronics. kuey.netrsc.org

Thiazole derivatives are frequently used as core structures in fluorescent molecules due to their rigid, planar structure which can be part of an extended π-conjugated system. nih.gov These compounds often exhibit strong fluorescence and can be chemically modified to tune their emission color across the visible spectrum. rsc.org

Thiazolo[5,4-d]thiazole (TTz), a fused thiazole system, is a particularly noteworthy building block for fluorescent materials. rsc.org Small molecules based on TTz can be incorporated into solid-state fluorescence-based optical devices. The photophysical properties of these materials are highly dependent on their crystal packing, which can be modulated by altering the substituents on the TTz core. rsc.org Symmetrically substituted donor-acceptor-donor TTz-based materials have been shown to be useful for phosphor-converted color-tuning and white-light emission. rsc.org Thiazole-based dyes have also been investigated as fluorescent optical sensors for the detection of ions and as indicators of acidity. dntb.gov.ua

In the realm of organic electronics, thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) bond. nih.govresearchgate.net This property makes it a valuable component in the design of organic semiconductors. Thiazole-based polymers and small molecules have been successfully used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

The introduction of thiazole units into polymer backbones can lead to deeper-lying frontier molecular orbital (FMO) energy levels, which facilitates electron injection and can enhance the n-type performance of OFETs. acs.org The replacement of thiophene (B33073) with thiazole in polymer chains can also improve the planarity of the backbone, which is beneficial for charge transport. acs.org Imide-functionalized thiazoles have emerged as promising building blocks for high-performance polymers with unipolar n-type characteristics. acs.org A new n-type conjugated polymer based on a thiazole-fused naphthalene (B1677914) diimide unit has been synthesized, exhibiting a highly planar structure and a low-lying LUMO energy level, which facilitates efficient electron injection and transport. nih.gov

Table 2: Properties of Thiazole in Organic Electronics

Property Description Impact on Device Performance
Electron-Accepting Nature The imine (C=N) bond withdraws electron density from the ring. Facilitates electron injection and transport, making it suitable for n-type semiconductors. nih.govresearchgate.net
Planarity The thiazole ring is a rigid, planar structure. Promotes intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. acs.org

Thiazole derivatives have been extensively investigated for their potential in organic light-emitting diodes (OLEDs). nih.gov Their inherent fluorescence and charge-transporting properties make them suitable for use as emitting materials or as components of host materials in the emissive layer of OLEDs.

By modifying the chemical structure of thiazole-based fluorophores, it is possible to achieve emission across the entire visible spectrum, including deep-blue, which is crucial for full-color displays and white lighting applications. researchgate.net For instance, solid-state thiazole-based fluorophores have been developed that emit white light, demonstrating their potential as materials for white OLEDs. researchgate.net The performance of thiazole-based OLEDs, in terms of efficiency and color purity, can be optimized by carefully designing the molecular structure to control properties such as intramolecular charge transfer and solid-state packing. researchgate.net Benzothiazole derivatives have also been studied as efficient emitting materials for OLEDs. researchgate.net

Development of Chiral Thiazole Derivatives for Asymmetric Synthesis Beyond Auxiliary Use

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Thiazole-containing molecules have emerged as valuable chiral building blocks and ligands for asymmetric catalysis. researchgate.netnih.gov The structure of this compound, featuring a chiral center at the alpha-position to the ester, makes it a pertinent subject for discussion in the context of advanced asymmetric synthesis.

While chiral auxiliaries are a well-established method for inducing stereoselectivity, there is a growing interest in developing chiral ligands and building blocks that can be incorporated into the final product or used catalytically without being a temporary appendage. The 2-(1,2-thiazol-5-yl)propanoate framework is a promising candidate for such applications. The synthesis of structurally related chiral 2,4,5-trisubstituted Δ2-thiazolines has been achieved from α,β-unsaturated methyl esters, underscoring the feasibility of accessing enantiopure thiazole derivatives. nih.gov

Detailed Research Findings:

The development of chiral thiazole derivatives often involves the introduction of stereocenters through established asymmetric synthesis methodologies. For a molecule like this compound, the carboxylic acid precursor, 2-(1,2-thiazol-5-yl)propanoic acid, could be resolved into its respective enantiomers using chiral resolving agents. Alternatively, asymmetric hydrogenation of a corresponding unsaturated precursor could yield the enantiomerically enriched propanoate.

Once obtained in enantiopure form, this chiral building block can be utilized in several ways that go beyond the traditional role of a chiral auxiliary:

Chiral Ligands for Asymmetric Catalysis: The thiazole ring contains both a nitrogen and a sulfur atom, which can act as coordination sites for transition metals. nih.govresearchgate.net By synthesizing the enantiopure 2-(1,2-thiazol-5-yl)propanoic acid and subsequently coupling it with other coordinating moieties, it is possible to create novel chiral ligands. These ligands can then be complexed with metals such as rhodium, iridium, or palladium to catalyze a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations. The stereochemical outcome of these reactions would be dictated by the chirality of the propanoate backbone of the ligand.

Chiral Synthons in Natural Product Synthesis: Many biologically active natural products contain thiazole or thiazoline rings within their complex structures. researchgate.net Enantiomerically pure this compound can serve as a key chiral synthon in the total synthesis of such molecules. Its incorporation would install a specific stereocenter while also providing the thiazole heterocycle, streamlining the synthetic route and ensuring the correct absolute stereochemistry of the final product.

The table below summarizes the potential applications of chiral this compound in asymmetric synthesis.

Application AreaDescriptionPotential Advantages
Chiral Ligand Synthesis The enantiopure compound is used as a backbone for creating new chiral ligands for transition metal catalysis.Offers novel steric and electronic environments around the metal center, potentially leading to higher enantioselectivity in catalytic reactions.
Chiral Building Block Direct incorporation of the enantiopure fragment into a target molecule, such as a natural product or pharmaceutical agent.Provides a straightforward method to introduce a specific stereocenter and a thiazole ring simultaneously, increasing synthetic efficiency.
Organocatalysis The carboxylic acid or other derivatives could potentially act as chiral Brønsted or Lewis acid catalysts.Avoids the use of metals, aligning with green chemistry principles. The thiazole moiety can influence the catalytic activity and selectivity.

Thiazole-Derived Ligands in Organometallic Chemistry

The field of organometallic chemistry heavily relies on the design and synthesis of ligands that can modulate the properties and reactivity of metal centers. Thiazole derivatives have been extensively studied as ligands due to their versatile coordination behavior. researchgate.net The presence of both a "hard" nitrogen donor and a "soft" sulfur donor allows thiazoles to bind to a wide range of transition metals. nih.gov this compound, and more specifically its parent carboxylic acid or other derivatives, can act as a multidentate ligand.

Coordination Modes and Complex Formation:

The 2-(1,2-thiazol-5-yl)propanoate moiety can coordinate to a metal center in several ways:

N-coordination: The nitrogen atom of the thiazole ring can act as a simple monodentate ligand.

N,S-chelation: While less common for 1,2-thiazoles compared to 1,3-thiazoles, the possibility of chelation involving both the nitrogen and sulfur atoms exists, depending on the metal and the steric environment.

N,O-chelation: The nitrogen atom of the thiazole and the carbonyl oxygen of the propanoate group can form a stable five-membered chelate ring with a metal ion. This is a very common coordination mode for ligands of this type.

Bridging Ligand: The thiazole and/or the carboxylate group can bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com

Research Findings in Thiazole-Based Organometallic Chemistry:

Research has demonstrated that thiazole-based ligands can be used to construct a variety of organometallic complexes with interesting catalytic and material properties. researchgate.net For example, thiazole-derived Schiff base ligands have been used to synthesize transition metal complexes that exhibit catalytic activity. orientjchem.org Furthermore, the coordination of thiazole derivatives to metals like copper has been explored for the development of antimicrobial agents. nih.govmdpi.com

The specific compound, this compound, can be envisioned as a precursor to ligands for such applications. Saponification of the methyl ester would yield the corresponding carboxylate, which is a versatile coordinating group. The resulting 2-(1,2-thiazol-5-yl)propanoate anion could then be reacted with various metal salts to form coordination complexes.

The table below outlines the potential of this thiazole derivative in organometallic chemistry.

Metal Complex TypePotential Ligand DerivativeCoordination ModePotential Applications
Discrete Mononuclear Complexes 2-(1,2-thiazol-5-yl)propanoic acid or its anionN,O-chelationHomogeneous catalysis, bioinorganic modeling
Coordination Polymers / MOFs 2-(1,2-thiazol-5-yl)propanoic acidBridging via carboxylate and/or thiazole NGas storage, separation, heterogeneous catalysis, luminescence mdpi.com
Chiral Catalysts Enantiopure 2-(1,2-thiazol-5-yl)propanoic acidN,O-chelationAsymmetric catalysis

Q & A

Basic Question: What are the critical steps for synthesizing Methyl 2-(1,2-thiazol-5-yl)propanoate with high purity?

Answer:
The synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., 2-(1,2-thiazol-5-yl)propanoic acid) using methanol under acid catalysis. Key steps include:

  • Reaction optimization : Control reaction temperature (e.g., 40–60°C) to minimize side reactions like hydrolysis or thiazole ring decomposition .
  • Purification : Recrystallization with ethanol or ether, as demonstrated for structurally similar thiazole esters, ensures removal of unreacted starting materials .
  • Purity validation : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and NMR analysis (e.g., δ 1.50–1.56 ppm for methyl protons) confirm purity .

Advanced Question: How can reaction conditions be optimized to enhance yield in thiazole-containing ester synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Use 1,4-dioxane or DMF to stabilize intermediates and improve solubility of thiazole derivatives .
  • Catalyst choice : Triethylamine or acetic acid can accelerate esterification while suppressing side reactions .
  • Temperature control : Maintaining 40°C during coupling reactions minimizes thermal degradation of the thiazole ring .
  • Stepwise monitoring : Use in-situ FTIR to track carbonyl group conversion (e.g., C=O stretch at ~1700 cm⁻¹) .

Basic Question: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify methyl ester protons (δ ~3.7 ppm) and thiazole ring carbons (δ ~150–160 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 187 for C₇H₉NO₂S) and fragmentation patterns .
  • IR spectroscopy : Detect ester carbonyl (1720–1740 cm⁻¹) and thiazole C=N (1640–1660 cm⁻¹) stretches .

Advanced Question: How should researchers address discrepancies in biological activity data across assays for thiazol-5-yl derivatives?

Answer:

  • Assay validation : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to reduce variability .
  • Stability testing : Evaluate compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
  • Dose-response curves : Use non-linear regression to calculate IC₅₀ values, ensuring triplicate measurements to assess reproducibility .

Advanced Question: What experimental approaches evaluate the hydrolytic stability of this compound under varying pH?

Answer:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring ester cleavage via HPLC at 254 nm .
  • Kinetic analysis : Calculate half-life (t₁/₂) using pseudo-first-order kinetics. For example, acidic conditions (pH <2) may accelerate hydrolysis .
  • Product identification : Confirm formation of 2-(1,2-thiazol-5-yl)propanoic acid using LC-MS .

Basic Question: What purification techniques are recommended for isolating this compound post-synthesis?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove polar impurities .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (5–20%) for challenging separations .
  • Distillation : For volatile byproducts, use reduced-pressure distillation to isolate the ester .

Advanced Question: How can computational methods elucidate structure-activity relationships (SAR) for thiazole esters?

Answer:

  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to predict substituent effects .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Advanced Question: How should contradictory NMR data for thiazole derivatives be resolved?

Answer:

  • Solvent effects : Re-run spectra in deuterated DMSO or CDCl₃ to resolve splitting caused by proton exchange .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., thiazole C-H correlations) .
  • Dynamic NMR : Perform variable-temperature experiments to identify conformational equilibria affecting peak splitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.